molecular formula C12H14O2 B2640340 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 29765-40-0

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B2640340
CAS No.: 29765-40-0
M. Wt: 190.242
InChI Key: AIKRTHLZCJHDIM-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with a cyclopropane ring attached to a carboxylic acid group and a 2-methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 2-methylphenylmethyl halide, followed by carboxylation. One common method involves the reaction of 2-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Esters, amides, or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Nitro, halogenated, or other substituted aromatic derivatives.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    Cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopropane ring.

    Cyclopentanecarboxylic acid: Another analog with a cyclopentane ring.

Uniqueness

1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the 2-methylphenylmethyl substituent, which can influence its chemical reactivity and biological activity. The combination of the cyclopropane ring and the aromatic substituent provides distinct properties compared to its analogs.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKRTHLZCJHDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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